Vitride

Process Safety Industrial Scale-Up Hydride Reduction

Vitride, also known as Red-Al or SMEAH, is an organoaluminum hydride reducing agent with the formula NaAlH₂(OCH₂CH₂OCH₃)₂. It is supplied commercially as a 60–70 wt% solution in toluene (ca.

Molecular Formula C6H16AlNaO4
Molecular Weight 202.16 g/mol
Cat. No. B8709870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitride
Molecular FormulaC6H16AlNaO4
Molecular Weight202.16 g/mol
Structural Identifiers
SMILESCOCCO[AlH2-]OCCOC.[Na+]
InChIInChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;;
InChIKeyXJIQVZMZXHEYOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitride (Sodium Bis(2-methoxyethoxy)aluminum Hydride) for Industrial-Scale Synthesis: A Procurement-Focused Overview


Vitride, also known as Red-Al or SMEAH, is an organoaluminum hydride reducing agent with the formula NaAlH₂(OCH₂CH₂OCH₃)₂ [1]. It is supplied commercially as a 60–70 wt% solution in toluene (ca. 3.4–3.5 M) and functions as a versatile hydride donor capable of reducing a broad range of functional groups, including esters, amides, nitriles, epoxides, aldehydes, ketones, carboxylic acids, acyl halides, and anhydrides to their corresponding alcohols [2]. Unlike many complex hydrides, Vitride is non-pyrophoric at ambient conditions and tolerates reaction temperatures up to 200 °C [3].

Why Vitride Cannot Be Replaced by Lithium Aluminum Hydride or DIBAL-H in Critical Workflows


Substituting Vitride with other hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) introduces significant operational and safety constraints that directly impact process scalability, selectivity, and cost. LiAlH₄ is pyrophoric and reacts violently with moisture, requiring specialized handling and generating substantial waste from large-volume quenches [1]. DIBAL-H, while soluble in hydrocarbons, is also pyrophoric and offers a narrower functional group scope. Vitride's unique combination of non-pyrophoric character, high thermal stability up to 200 °C, and solubility in aromatic hydrocarbons (unlike LiAlH₄, which requires ethers) enables reactions under conditions where comparators are either unsafe or impractical [2][3]. The following evidence demonstrates the quantifiable differences that preclude direct substitution in process chemistry.

Quantitative Differentiation: Vitride vs. LiAlH₄ and DIBAL-H Across Key Performance Dimensions


Non-Pyrophoric Character vs. LiAlH₄: Operational Safety at Ambient Conditions

Vitride is definitively non-pyrophoric at ambient conditions and does not ignite upon contact with air or moisture, whereas lithium aluminum hydride (LiAlH₄) is highly pyrophoric and can ignite spontaneously in moist air [1][2]. This critical safety differential enables Vitride to be handled, transferred, and stored with standard industrial equipment without the need for inert-atmosphere gloveboxes or specialized fire suppression systems required for LiAlH₄.

Process Safety Industrial Scale-Up Hydride Reduction

Thermal Stability up to 200 °C vs. LiAlH₄ (Decomposes at ~125 °C)

Vitride tolerates reaction temperatures up to 200 °C without significant decomposition, whereas lithium aluminum hydride (LiAlH₄) decomposes exothermically at approximately 125 °C with the evolution of hydrogen gas [1]. This 75 °C higher thermal ceiling allows Vitride to be employed in reductions requiring elevated temperatures—such as the reduction of sterically hindered amides or nitriles—that would be thermally unsafe or impossible with LiAlH₄.

Reaction Engineering High-Temperature Reductions Process Intensification

Selective Nitrile-to-Aldehyde Reduction vs. LiAlH₄ (Over-Reduction to Amine)

Vitride enables the controlled, partial reduction of nitriles to aldehydes by employing one equivalent of the reagent at low temperatures, thereby preventing the over-reduction to primary amines that occurs with LiAlH₄ [1]. In contrast, LiAlH₄ reduces nitriles completely to primary amines under standard conditions and does not provide a stable aldehyde intermediate. This unique chemoselectivity with Vitride allows for the direct synthesis of aldehydes from nitrile precursors without requiring specialized stepwise methodologies.

Chemoselective Reduction Nitrile Chemistry Aldehyde Synthesis

High Diastereoselectivity (dr 5:1 to 20:1) in Chelation-Controlled Reductions vs. Zn(BH₄)₂

In the reduction of acyclic acetal-protected α-hydroxy ketones, Vitride (Red-Al) achieves diastereomeric ratios (dr) ranging from 5:1 to 20:1 for the formation of anti-1,2-diols, with isolated yields typically between 80% and 96% [1][2]. This performance provides a practical and highly diastereoselective alternative to Zn(BH₄)₂, a reagent known for its instability and limited commercial availability. The high dr values are attributed to robust 1,2-chelation control mediated by the aluminum center of Vitride.

Stereoselective Synthesis 1,2-Anti-Diols Chelation Control

Multikilogram Scale-Up with Statistical DOE Optimization vs. LiAlH₄ Scale-Up Risks

A Red-Al (Vitride) reduction process for an imide intermediate was successfully scaled to multikilogram quantities using statistical Design of Experiments (DOE) for rapid optimization, demonstrating a safer and more economical process compared to alternative hydride-based routes [1]. The non-pyrophoric nature and thermal stability of Vitride were critical enablers for this large-scale implementation, whereas LiAlH₄ processes are notoriously difficult to scale beyond kilogram quantities due to pyrophoricity and exothermic quench hazards.

Process Development Design of Experiments (DOE) Pilot Plant Scale-Up

Solubility in Aromatic Hydrocarbons (Toluene) vs. LiAlH₄ (Ethers Only)

Vitride is supplied as a 60–70 wt% solution in toluene (ca. 3.4–3.5 M) and is freely miscible with aromatic hydrocarbons and ethers, whereas lithium aluminum hydride (LiAlH₄) is only soluble in ethereal solvents such as THF and diethyl ether [1][2]. The ability to use toluene as the reaction solvent is a significant process advantage because toluene is less hygroscopic, has a higher boiling point (110 °C vs. 66 °C for THF), and presents a lower peroxide formation risk than ethers, enabling broader reaction temperature windows and simpler solvent recovery.

Solvent Selection Reaction Medium Compatibility Process Flexibility

Procurement-Optimized Application Scenarios Where Vitride Delivers Verifiable Advantage


Large-Scale Pharmaceutical Intermediate Synthesis Requiring Safe Hydride Reduction

When reducing multi-kilogram quantities of esters, amides, or imides in a pilot plant or commercial manufacturing setting, the non-pyrophoric nature and toluene solubility of Vitride directly address the safety and solvent compatibility limitations of LiAlH₄ [1]. The demonstrated multikilogram scale-up of an imide reduction using Vitride, optimized via statistical DOE, provides a validated precedent for procurement decisions in process chemistry [2]. This scenario is particularly relevant for the manufacture of APIs and advanced intermediates where regulatory scrutiny of process safety and solvent use is high.

Stereoselective Synthesis of Anti-1,2-Diols for Natural Product or API Manufacturing

The chelation-controlled reduction of α-hydroxy ketones with Vitride reliably yields anti-1,2-diols with diastereomeric ratios ranging from 5:1 to 20:1 and yields of 80–96% [3]. This level of stereocontrol is essential for synthesizing enantiomerically pure building blocks used in natural product total synthesis and chiral API production. Vitride offers a stable, commercially available alternative to Zn(BH₄)₂, which suffers from stability and availability issues that hinder large-scale use [4].

Chemoselective Partial Reduction of Nitriles to Aldehydes in Multi-Step Syntheses

When a synthetic route requires the transformation of a nitrile to an aldehyde without over-reduction to the corresponding primary amine, Vitride provides a one-step solution that LiAlH₄ cannot replicate [5]. This chemoselectivity reduces the number of synthetic steps, minimizes waste, and improves overall yield, making Vitride the reagent of choice for cost-sensitive pharmaceutical and agrochemical intermediate production where aldehyde functional groups are required.

High-Temperature Reductions of Sterically Hindered or Thermally Stable Substrates

For substrates that require elevated reaction temperatures to achieve acceptable conversion rates—such as sterically hindered amides or certain nitrile reductions—Vitride's thermal stability up to 200 °C provides a distinct advantage over LiAlH₄, which decomposes at approximately 125 °C [6]. This capability allows process chemists to access reaction conditions that are thermally off-limits for LiAlH₄, potentially avoiding the need for alternative, less efficient synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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